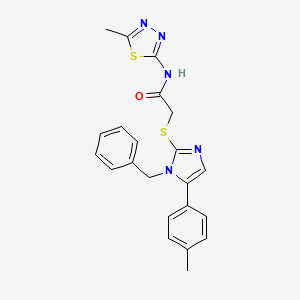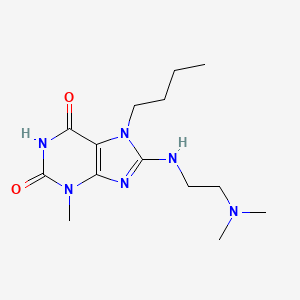
7-butyl-8-((2-(dimethylamino)ethyl)amino)-3-methyl-1H-purine-2,6(3H,7H)-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
7-butyl-8-((2-(dimethylamino)ethyl)amino)-3-methyl-1H-purine-2,6(3H,7H)-dione is a synthetic compound belonging to the purine family Purines are heterocyclic aromatic organic compounds, which are significant in biochemistry due to their role in nucleic acids
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 7-butyl-8-((2-(dimethylamino)ethyl)amino)-3-methyl-1H-purine-2,6(3H,7H)-dione typically involves multi-step organic reactions starting from purine derivatives. A common synthetic route includes:
Alkylation: Introduction of the butyl group at the 7-position of the purine ring.
Amination: Attachment of the dimethylaminoethyl group at the 8-position.
Methylation: Addition of a methyl group at the 3-position.
Industrial Production Methods: Industrial production may involve optimized reaction conditions such as:
Catalysts: Use of specific catalysts to enhance reaction rates.
Solvents: Selection of appropriate solvents to dissolve reactants and control reaction environments.
Temperature and Pressure: Precise control of temperature and pressure to maximize yield and purity.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, often facilitated by oxidizing agents like potassium permanganate.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions are common, where the dimethylamino group can be replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Solvents: Dimethyl sulfoxide (DMSO), acetonitrile.
Major Products:
Oxidation Products: Formation of oxidized purine derivatives.
Reduction Products: Reduced forms of the compound with altered functional groups.
Substitution Products: New compounds with different substituents replacing the dimethylamino group.
Chemistry:
Catalysis: Used as a ligand in catalytic reactions.
Organic Synthesis: Intermediate in the synthesis of more complex molecules.
Biology:
Enzyme Inhibition: Potential inhibitor of specific enzymes involved in metabolic pathways.
DNA/RNA Interactions: Studied for its interactions with nucleic acids.
Medicine:
Pharmacology: Investigated for its potential as a therapeutic agent in treating various diseases.
Drug Development: Used as a lead compound in the development of new drugs.
Industry:
Material Science: Utilized in the development of novel materials with specific properties.
Mécanisme D'action
The compound exerts its effects primarily through interactions with molecular targets such as enzymes and nucleic acids. It can inhibit enzyme activity by binding to the active site or allosteric sites, thereby altering the enzyme’s function. In nucleic acids, it may intercalate between base pairs, affecting DNA/RNA stability and function.
Molecular Targets and Pathways:
Enzymes: Specific enzymes involved in purine metabolism.
Nucleic Acids: DNA and RNA, affecting replication and transcription processes.
Comparaison Avec Des Composés Similaires
Caffeine: 1,3,7-trimethylxanthine, a well-known stimulant.
Theophylline: 1,3-dimethylxanthine, used in respiratory diseases.
Theobromine: 3,7-dimethylxanthine, found in cocoa and chocolate.
Uniqueness: 7-butyl-8-((2-(dimethylamino)ethyl)amino)-3-methyl-1H-purine-2,6(3H,7H)-dione is unique due to its specific substituents, which confer distinct chemical and biological properties. Its butyl and dimethylaminoethyl groups provide unique interactions with biological targets, differentiating it from other purine derivatives.
This detailed article provides a comprehensive overview of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds
Propriétés
IUPAC Name |
7-butyl-8-[2-(dimethylamino)ethylamino]-3-methylpurine-2,6-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H24N6O2/c1-5-6-8-20-10-11(19(4)14(22)17-12(10)21)16-13(20)15-7-9-18(2)3/h5-9H2,1-4H3,(H,15,16)(H,17,21,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XEFMMWPTSSNCKI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCN1C2=C(N=C1NCCN(C)C)N(C(=O)NC2=O)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H24N6O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
308.38 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
476480-90-7 |
Source


|
| Record name | 7-BU-8-((2-(DIMETHYLAMINO)ETHYL)AMINO)-3-METHYL-3,7-DIHYDRO-1H-PURINE-2,6-DIONE | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![N-[[2-Methyl-1-(pyridine-3-carbonyl)pyrrolidin-2-yl]methyl]prop-2-enamide](/img/structure/B2852705.png)
![3-(3,5-difluorophenyl)-2-thioxo-2,3-dihydrothieno[3,2-d]pyrimidin-4(1H)-one](/img/structure/B2852707.png)
![N-(4-acetamidophenyl)-4-chloro-3-methyl-1-phenylpyrazolo[3,4-b]pyridine-5-carboxamide](/img/structure/B2852710.png)
![(2E)-2-[1-(9H-Fluoren-9-ylmethoxycarbonyl)pyrrolidin-3-ylidene]-2-fluoroacetic acid](/img/structure/B2852711.png)
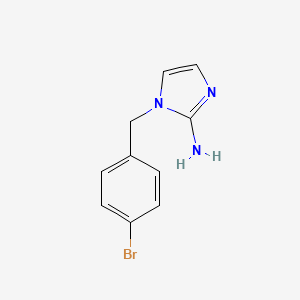
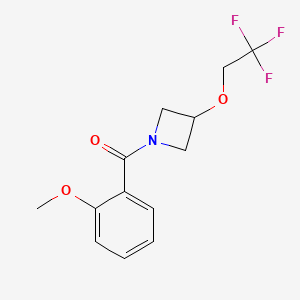
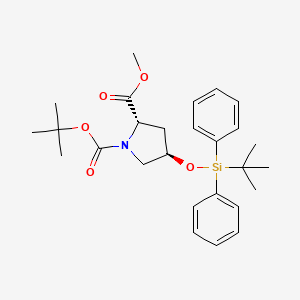
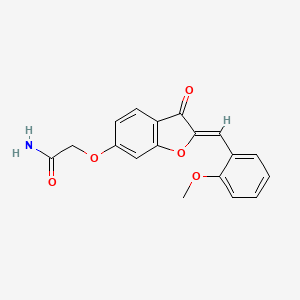
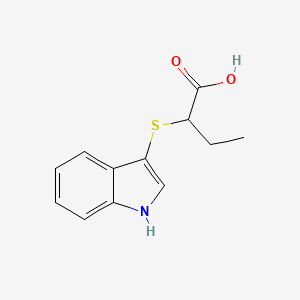
![3-(2-Bromophenyl)-1-[4-(thiolan-3-yl)-1,4-diazepan-1-yl]propan-1-one](/img/structure/B2852724.png)
![N-(cyanomethyl)-2-[(2,6-dichlorophenyl)sulfanyl]-N-phenylacetamide](/img/structure/B2852725.png)
![2-{[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]oxy}aniline](/img/structure/B2852726.png)
